![molecular formula C28H46O5 B1249659 stoloniferone F](/img/structure/B1249659.png)
stoloniferone F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stoloniferone F is an ergostanoid.
stoloniferone F is a natural product found in Briareum violaceum and Clavularia viridis with data available.
Scientific Research Applications
Cytotoxic Properties
Stoloniferone F, along with other related compounds, has been identified in studies focusing on cytotoxic steroids. Notably, stoloniferones H-Q, isolated from the soft coral Clavularia viridis, have shown significant cytotoxicity against selected cancer cells. These findings highlight the potential of stoloniferone F as a candidate for cancer treatment research (Duh, Lo, Wang, & Dai, 2007).
Anti-Inflammatory Activity
Research has also explored the anti-inflammatory properties of stoloniferones. A study on new steroids, including stoloniferones R-T, isolated from the soft coral Clavularia viridis, demonstrated their anti-inflammatory activity in vitro. These results suggest that stoloniferone F may have applications in developing anti-inflammatory treatments (Chang, Wen, Wang, & Duh, 2008).
Antimicrobial Effects
Stoloniferone F may also possess antimicrobial properties. In a study on Rhizopus stolonifer, various metabolites were identified that demonstrated antimicrobial activity against different pathogenic strains. This suggests a potential role for stoloniferone F in antimicrobial research (Sohail et al., 2014).
Antifungal Properties
Furthermore, stoloniferone F may have applications in antifungal research. A study on the antifungal effects of botanical leaf extracts on Rhizopus stolonifer indicated the potential of natural compounds, possibly including stoloniferone F, in controlling fungal infections (Manenji, Mudyiwa, Midzi, & Tsodzo, 2017).
properties
Product Name |
stoloniferone F |
---|---|
Molecular Formula |
C28H46O5 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(2R,5R,6R,8S,9S,10R,11R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-2,5,6,11-tetrahydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-2H-cyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C28H46O5/c1-15(2)16(3)7-8-17(4)19-9-10-20-18-13-23(31)28(33)12-11-21(29)25(32)27(28,6)24(18)22(30)14-26(19,20)5/h11-12,15-24,29-31,33H,7-10,13-14H2,1-6H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,26+,27-,28-/m0/s1 |
InChI Key |
MCEHIUSRVOSOFI-PPEGKMTJSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(C(=O)[C@@H](C=C4)O)C)O)O)O)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CC(C3C2CC(C4(C3(C(=O)C(C=C4)O)C)O)O)O)C |
synonyms |
stoloniferone F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.